



# SGC0946: Application in High-Throughput Screening for DOT1L Inhibitor Discovery

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For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

**SGC0946** is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like)[1][2][3][4]. DOT1L is unique as it is the only known enzyme to catalyze the methylation of histone H3 at lysine 79 (H3K79), a modification associated with active transcription[3]. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression[1][2][5][6] [7]. Inhibition of DOT1L with **SGC0946** has been shown to reverse this epigenetic modification, leading to the suppression of leukemic cell proliferation and survival[6][7].

The high potency and selectivity of **SGC0946** make it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel DOT1L inhibitors. Its utility spans various assay formats, from biochemical assays measuring direct enzymatic activity to cell-based assays assessing downstream cellular effects.

Key Applications in High-Throughput Screening:

 Primary Screening: Identification of novel small molecule inhibitors of DOT1L from large compound libraries.



- Secondary Screening and Hit Confirmation: Validation and characterization of initial hits from primary screens.
- Structure-Activity Relationship (SAR) Studies: Elucidation of the chemical features required for DOT1L inhibition.
- Mechanism of Action Studies: Investigation of the cellular consequences of DOT1L inhibition.

#### Quantitative Data Summary

The following tables summarize key quantitative data for **SGC0946** and other relevant DOT1L inhibitors, providing a basis for comparison and assay design.

Compound	Assay Type	Target	IC50	Reference
SGC0946	Cell-free (Radioactive)	DOT1L	0.3 nM	[1][3][4]
SGC0946	Cellular (A431 cells)	H3K79 dimethylation	2.6 nM	[3]
SGC0946	Cellular (MCF10A cells)	H3K79 dimethylation	8.8 nM	[3]
EPZ004777	Biochemical (AlphaScreen)	DOT1L	5.3 nM	[8]
EPZ-5676	Cellular (MV4-11 cells)	H3K79me2/3	3.5 nM	[9]

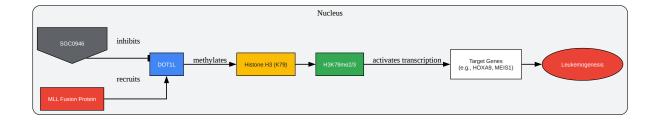


Assay Performance Metric	Assay Type	Value	Interpretation	Reference
Z'-factor	AlphaScreen	0.78	Excellent assay quality	[8]
Z'-factor	Fluorescence Polarization	0.91	Excellent assay quality	[8]
Z'-factor	High-Content Imaging	0.62	Good assay quality	[8]

## **Signaling Pathways**

DOT1L Signaling in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L to target genes such as HOXA9 and MEIS1. This leads to increased H3K79 methylation, resulting in enhanced gene expression and leukemogenesis. Inhibition of DOT1L by **SGC0946** blocks this process, leading to decreased expression of these oncogenes and subsequent cell cycle arrest and differentiation.



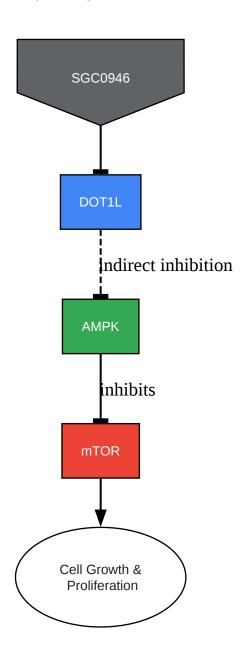
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DOT1L pathway in MLL-rearranged leukemia.

### SGC0946 and the AMPK/mTOR Signaling Pathway

Recent studies have suggested a potential link between DOT1L inhibition and the AMPK/mTOR signaling pathway. Inhibition of DOT1L may lead to the activation of AMPK and subsequent inhibition of the mTOR pathway, which is involved in cell growth and proliferation.



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**SGC0946**'s potential effect on the AMPK/mTOR pathway.



## **Experimental Protocols**

Protocol 1: Biochemical High-Throughput Screening using AlphaLISA

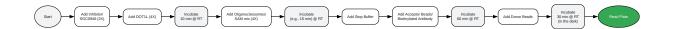
This protocol describes a homogenous, bead-based immunoassay to measure the dimethylation of histone H3 at lysine 79 (H3K79me2) by DOT1L. The assay is highly amenable to HTS in 384-well format.

#### Materials:

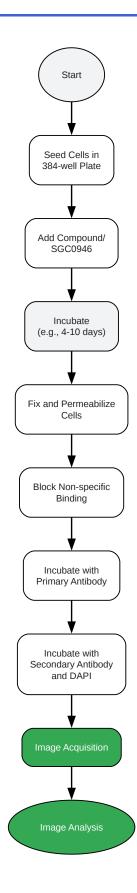
- Recombinant human DOT1L enzyme
- Oligonucleosomes (substrate)
- S-adenosyl-L-methionine (SAM)
- SGC0946 (or other test compounds)
- AlphaLISA anti-H3K79me2 Acceptor beads
- Streptavidin-coated Donor beads
- Biotinylated anti-Histone H3 (C-terminus) antibody
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl2, 0.1% BSA)
- Stop buffer (e.g., High Salt Buffer: 50 mM Tris-HCl pH 7.4, 1 M NaCl, 0.1% Tween-20)
- 384-well white opaque assay plates
- AlphaScreen-compatible plate reader

#### Workflow Diagram:









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